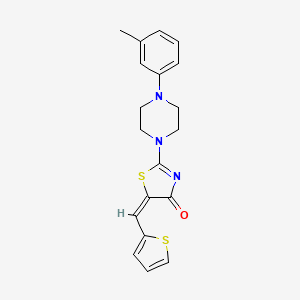

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Description

The compound (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one belongs to the thiazol-4-one class, characterized by a five-membered thiazole ring fused with a ketone group. Its structure features a thiophene-substituted benzylidene moiety at position 5 and a 4-(m-tolyl)piperazine group at position 2. These substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions. The (E)-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances π-π stacking interactions in biological targets .

Properties

IUPAC Name |

(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-14-4-2-5-15(12-14)21-7-9-22(10-8-21)19-20-18(23)17(25-19)13-16-6-3-11-24-16/h2-6,11-13H,7-10H2,1H3/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDQNJXOOTWGLN-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one (Intermediate 3)

Reagents :

- Thiophene-2-carbaldehyde (1 eq)

- Rhodanine (1 eq)

- Sodium acetate (1 eq)

- Ethanol (solvent)

Procedure :

Thiophene-2-carbaldehyde and rhodanine are refluxed in ethanol with sodium acetate for 3 hours. The reaction mixture is cooled, poured into ice, and filtered to yield a yellow solid. Recrystallization from dimethylformamide (DMF) provides the Schiff base intermediate.

Key Characterization Data :

Methylation to 2-Methylthio-5-(thiophen-2-ylmethylene)thiazolidin-4-one (Intermediate 4)

Reagents :

- Intermediate 3 (1 eq)

- Methyl iodide (1.2 eq)

- Triethylamine (1.5 eq)

- Ethanol (solvent)

Procedure :

Intermediate 3 is dissolved in ethanol and cooled to 0–5°C. Triethylamine and methyl iodide are added dropwise, and the mixture is stirred for 4 hours. The product is isolated by ice quenching, filtration, and recrystallization from ethanol.

Key Characterization Data :

Nucleophilic Substitution with 4-(m-Tolyl)piperazine

Reagents :

- Intermediate 4 (1 eq)

- 4-(m-Tolyl)piperazine (1 eq)

- Ethanol (solvent)

Procedure :

Intermediate 4 and 4-(m-tolyl)piperazine are stirred in ethanol at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is washed with cold ether to yield the final product.

Key Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 1.76 (s, 1H, NH), 2.82–3.63 (m, 8H, piperazine-CH₂), 7.31–8.15 (m, 7H, thiophene and m-tolyl-H), 8.44 (s, 1H, =CH).

- ¹³C NMR : δ 47.16 (piperazine-C), 51.45 (piperazine-C), 129.15–169.02 (aromatic and carbonyl carbons).

- MS (m/z) : 409.12 (M⁺, calculated for C₂₀H₂₀N₄OS₂).

- Yield : 70–75% (estimated from analogous reactions).

Reaction Optimization and Mechanistic Insights

Condensation Reaction Dynamics

The formation of the Schiff base (Intermediate 3) is driven by the nucleophilic attack of the rhodanine amine on the aldehyde carbonyl, followed by dehydration. Sodium acetate acts as a mild base to deprotonate the intermediate, facilitating cyclization.

Methylation Efficiency

The use of methyl iodide in the presence of triethylamine ensures quantitative conversion of the thiol group to a methylthio moiety. This step enhances the electrophilicity of the C2 position for subsequent substitution.

Piperazine Substitution

The methylthio group in Intermediate 4 is a leaving group, enabling nucleophilic displacement by 4-(m-tolyl)piperazine. Ethanol’s polar protic nature stabilizes the transition state, promoting high regioselectivity.

Analytical Data Summary

Table 1. Synthetic Parameters and Yields

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Thiophene-2-carbaldehyde + Rhodanine | Reflux, 3h | 73 |

| 2 | Intermediate 3 + CH₃I | 0–5°C, 4h | 88 |

| 3 | Intermediate 4 + 4-(m-Tolyl)piperazine | RT, 4h | 70–75 |

Table 2. Spectral Assignments for Final Product

| Technique | Key Signals | Interpretation |

|---|---|---|

| IR | 1693 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 8.44 (s, 1H) | Exocyclic =CH |

| δ 7.31–8.15 (m, 7H) | Aromatic protons | |

| MS | m/z 409.12 | Molecular ion peak |

Chemical Reactions Analysis

Types of Reactions

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may bind to specific active sites or modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Table 1: Antifungal and Antibacterial Activities of Select Analogues

- Antifungal activity : Chloro-substituted derivatives (e.g., 9b) outperform the target compound’s thiophene analogue, likely due to stronger electrophilic interactions with fungal enzymes .

- Antibacterial activity : Nitro-substituted oxadiazole derivatives (e.g., 8d) show specificity for Gram-negative bacteria, suggesting that EWGs enhance penetration through lipopolysaccharide layers .

Biological Activity

(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuropharmacological research. This article delves into the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the thiazole family and is characterized by a thiophene ring, which contributes to its unique electronic properties. The synthesis typically involves the condensation of thiophene-2-carbaldehyde with 2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions, using solvents such as ethanol or methanol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole derivatives have been shown to influence signaling pathways and cellular functions, potentially leading to antiproliferative effects against cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a study demonstrated that synthesized thiazole derivatives exhibited significant antiproliferative effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most active derivative showed IC50 values of 2.57 µM and 7.26 µM for MCF-7 and HepG2 cells, respectively .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4c | MCF-7 | 2.57 ± 0.16 |

| 4c | HepG2 | 7.26 ± 0.44 |

| Staurosporine | MCF-7 | 6.77 ± 0.41 |

| Staurosporine | HepG2 | 8.40 ± 0.51 |

The mechanism underlying this activity may involve the inhibition of specific kinases such as VEGFR-2, which plays a critical role in tumor angiogenesis . The compound displayed moderate inhibition with an IC50 value of 0.15 µM compared to Sorafenib, a known VEGFR inhibitor, which had an IC50 of 0.059 µM .

Neuropharmacological Activity

In addition to anticancer properties, thiazole derivatives have also been investigated for their neuropharmacological effects, particularly their acetylcholinesterase (AChE) inhibitory activity. Compounds derived from similar structures have shown promising results in inhibiting AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's disease .

Table 2: AChE Inhibitory Activity

| Compound | IC50 (nM) |

|---|---|

| Compound 10 | 103.24 |

| Compound 16 | 108.94 |

| Donepezil | Reference |

Case Studies

Several case studies have underscored the efficacy of thiazole derivatives in clinical settings:

- Study on MCF-7 and HepG2 Cells : This study confirmed the antiproliferative effects of synthesized thiazole derivatives and established a structure–activity relationship that suggests modifications can enhance efficacy against cancer cells .

- AChE Inhibition Study : An investigation into the AChE inhibitory activity revealed that certain thiazole derivatives could serve as potential lead compounds for developing new treatments for Alzheimer's disease due to their favorable binding affinities in molecular docking studies .

Q & A

Q. What are the standard synthetic routes for (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions between thiazolidinone precursors and aromatic aldehydes. A common method involves refluxing 2-benzothiazolylimino-thiazolidin-4-one derivatives with substituted piperazine carbaldehydes in acetic acid buffered with sodium acetate (9:1 molar ratio). Reaction progress is monitored via TLC, and the product is isolated by precipitation in ice-cold water, followed by recrystallization from dioxane. Key parameters include temperature control (reflux at ~110°C), solvent choice (polar aprotic solvents enhance yield), and reaction time (6–9 hours) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- ¹H NMR : To identify aromatic protons (δ 6.8–7.5 ppm), piperazine methyl groups (δ 2.3–2.6 ppm), and thiophene protons (δ 7.1–7.3 ppm).

- IR spectroscopy : To detect C=O stretching (~1700 cm⁻¹) and C=N bonds (~1600 cm⁻¹).

- Mass spectrometry (MS) : For molecular ion peaks matching the expected molecular weight. Cross-referencing with computational methods like DFT can validate electronic properties and geometric optimization .

Q. How is the in vitro cytotoxicity of this compound evaluated against cancer cell lines?

Cytotoxicity is assessed using sulforhodamine B (SRB) assays. Cells (e.g., MCF-7, HEPG-2) are cultured in RPMI-1640 medium with 5% FBS and treated with the compound at varying concentrations (1–100 µM). After 48–72 hours, cell viability is quantified by measuring optical density at 565 nm. CHS-828 is used as a positive control, and DMSO (≤0.5%) serves as a vehicle control. Dose-response curves and IC₅₀ values are calculated to determine potency .

Advanced Research Questions

Q. How can researchers address low yields in the final recrystallization step during synthesis?

Low yields often arise from impurities or premature precipitation. Strategies include:

- Solvent optimization : Switching from dioxane to DMF/ethanol (1:1) improves solubility of polar intermediates.

- Gradient cooling : Gradual temperature reduction during crystallization minimizes inclusion of side products.

- Microwave-assisted synthesis : Reduces reaction time (from 9 hours to 2–3 hours) and enhances purity .

Q. What computational methods are used to predict the compound’s binding affinity for biological targets?

- Molecular docking (AutoDock/Vina) : Models interactions with receptors (e.g., EGFR, COX-2) by aligning the compound’s 3D structure (generated via DFT) into active sites.

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR models : Relate substituent effects (e.g., electron-withdrawing groups on the thiophene ring) to activity trends .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies may stem from cell-specific uptake or metabolic activation. Mitigation strategies:

- Pharmacokinetic profiling : Measure intracellular concentration via LC-MS/MS to correlate exposure with activity.

- Metabolite screening : Identify active/degraded products using hepatic microsome assays.

- Pathway analysis : RNA sequencing can reveal differential expression of pro-apoptotic genes (e.g., BAX, caspase-3) .

Q. What strategies optimize the compound’s selectivity for cancer cells over normal fibroblasts (e.g., WI-38)?

- Structural modifications : Introduce substituents (e.g., sulfonamide groups) to enhance hydrogen bonding with cancer-specific biomarkers.

- Prodrug design : Mask reactive groups (e.g., thiazolone) with enzymatically cleavable moieties (e.g., esterase-sensitive linkers).

- Co-administration studies : Combine with inhibitors of multidrug resistance proteins (e.g., P-gp) to improve retention in malignant cells .

Q. How are solvent effects investigated in the compound’s stability during long-term storage?

Accelerated stability studies are conducted under ICH guidelines:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- HPLC monitoring : Track degradation products (e.g., hydrolysis of the thiazolone ring).

- XRD analysis : Confirm crystallinity loss, which correlates with reduced bioactivity .

Methodological Resources

- Synthetic protocols : Refer to reflux and recrystallization methods in and .

- Biological assays : Follow SRB protocols from .

- Computational tools : Use Gaussian 16 for DFT and GROMACS for MD simulations ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.